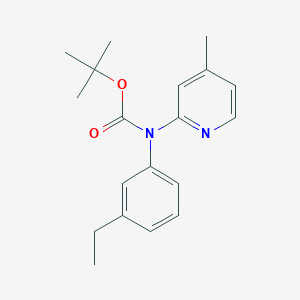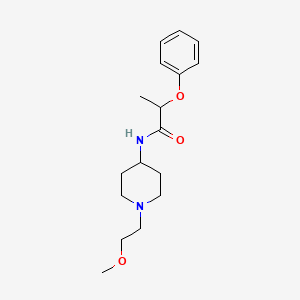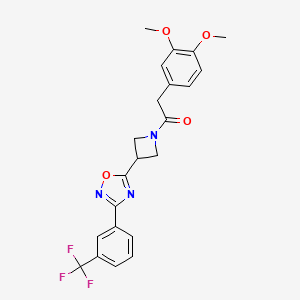
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as TEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TEPC is a carbamate derivative that has been synthesized through a series of chemical reactions.
科学的研究の応用
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
作用機序
The mechanism of action of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell proliferation. Additionally, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation and pain-related symptoms.
実験室実験の利点と制限
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate has several advantages as a research tool, including its potent anticancer and anti-inflammatory effects, its relatively low toxicity, and its ability to target specific enzymes and signaling pathways. However, Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate also has several limitations, including its relatively complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
将来の方向性
There are several future directions for the research and development of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate and its potential for the development of new drugs for the treatment of cancer and inflammatory disorders. Finally, the development of new analogs of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate with improved potency and selectivity may also be an area of future research.
合成法
Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a series of chemical reactions that involve the condensation of 3-ethylphenol and 4-methylpyridine-2-carboxaldehyde in the presence of tert-butyl isocyanate. The resulting product is then purified through recrystallization to obtain Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate. The synthesis of Tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
特性
IUPAC Name |
tert-butyl N-(3-ethylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-6-15-8-7-9-16(13-15)21(18(22)23-19(3,4)5)17-12-14(2)10-11-20-17/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJPHINBZQHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53414476 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)


![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2764799.png)
![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2764800.png)
![1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764804.png)


![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2764808.png)